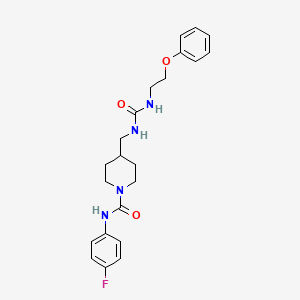

N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds that interact with dopamine receptors, specifically the D3 receptor subtype. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their interactions with biological systems, as well as their synthesis and structural properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include nucleophilic substitution reactions, as well as the formation of amide linkages. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides involves the preparation of arylcarboxamides and their evaluation for binding at dopamine receptors . Similarly, the synthesis of a bis(ether-carboxylic acid) precursor for polyamides involves nucleophilic fluorodisplacement and alkaline hydrolysis . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate functional groups and core structures.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques, including NMR and MS spectroscopy . These techniques allow for the determination of the molecular framework and the identification of specific functional groups present in the compound. The structure of the compound is likely to feature a piperidine ring, a fluorophenyl group, and a phenoxyethylureido moiety, which could influence its binding properties and biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like amides, ethers, and aromatic rings. The amide linkage, in particular, plays a critical role in the selectivity of the compound for dopamine D3 receptors over D2 receptors . The presence of a carbonyl group in the amide linker is essential for maintaining high affinity for the D3 receptor. The reactivity of the compound could also be modulated by the introduction of substituents on the aromatic rings, which can affect the overall electronic distribution and steric hindrance.

Physical and Chemical Properties Analysis

Compounds with structural similarities to this compound exhibit a range of physical and chemical properties. For example, aromatic polyamides derived from related structures show high thermal stability and are soluble in various organic solvents . These properties are indicative of the robustness of the molecular architecture and its potential applicability in various fields, such as materials science. The solubility and thermal behavior of the compound could be inferred based on these related structures, suggesting that it may also possess favorable processing and stability characteristics.

Wissenschaftliche Forschungsanwendungen

Discovery and Development

N-(4-fluorophenyl)-4-((3-(2-phenoxyethyl)ureido)methyl)piperidine-1-carboxamide is part of a class of compounds explored for their potential in therapeutic applications, particularly focusing on kinase inhibition and receptor antagonism. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the significance of fluoro-phenyl substituted compounds in targeting the Met kinase superfamily, a key area in cancer therapy (Schroeder et al., 2009).

Metabolism and Pharmacokinetics

The study on the disposition and metabolism of novel compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, sheds light on the pharmacokinetics and metabolic pathways of fluoro-phenyl substituted compounds. These findings are crucial for understanding the elimination process, half-life, and principal circulating components in plasma, contributing to the development of more efficacious and safer therapeutic agents (Renzulli et al., 2011).

Synthesis and Chemical Properties

The synthesis and characterization of new compounds provide valuable insights into their chemical properties and potential applications. For example, the synthesis of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene illustrates the process of creating materials with high thermal stability and solubility in organic solvents, which could have applications in materials science and engineering (Hsiao et al., 1999).

Biological and Antiviral Activities

The exploration of new urea and thiourea derivatives of piperazine doped with febuxostat, and their evaluation for antiviral and antimicrobial activities, demonstrates the biological relevance of fluoro-phenyl substituted compounds. These studies indicate the potential of such compounds in developing new therapeutic agents with promising antiviral and antimicrobial properties (Reddy et al., 2013).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-4-[(2-phenoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3/c23-18-6-8-19(9-7-18)26-22(29)27-13-10-17(11-14-27)16-25-21(28)24-12-15-30-20-4-2-1-3-5-20/h1-9,17H,10-16H2,(H,26,29)(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBIZCATEAXZKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![1-(4-[[4-(Chloroacetyl)piperazin-1-yl]sulfonyl]phenyl)ethanone](/img/structure/B2516575.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)

![8-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2516583.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)

![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)